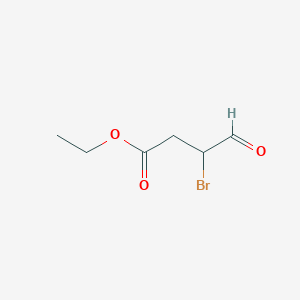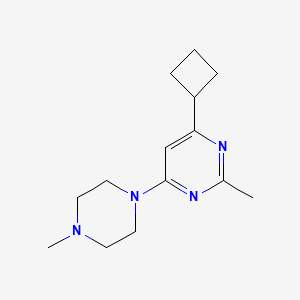![molecular formula C12H15N5O2 B6463420 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640878-77-7](/img/structure/B6463420.png)
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied extensively for its potential applications in the field of medicinal chemistry. Its unique structural features, including its ability to bind to various proteins and receptors in the human body, have made it a promising target for the development of new drugs. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties have been studied in numerous in vitro and in vivo studies. It has also been studied for its potential applications in the fields of cancer therapy, neurodegenerative diseases, diabetes, and cardiovascular diseases.
Mechanism of Action
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is believed to interact with various proteins and receptors in the human body, including the NF-κB transcription factor, the epidermal growth factor receptor (EGFR), and the cyclooxygenase-2 enzyme (COX-2). Its anti-inflammatory and anti-tumor activities are believed to be mediated by its ability to inhibit the NF-κB transcription factor, which is involved in the regulation of inflammation and the growth of cancer cells. Its anti-bacterial and anti-viral activities are believed to be mediated by its ability to inhibit the EGFR, which is involved in the regulation of cell proliferation and survival. Its anti-diabetic activities are believed to be mediated by its ability to inhibit the COX-2 enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory mediators. In vivo studies have shown that it can reduce inflammation, reduce tumor growth, and increase the survival rate of animals with cancer. It has also been found to have protective effects against neurodegenerative diseases, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. It is a synthetic compound that is easy to synthesize and has a wide range of biological activities. It is also relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not currently approved for use in humans and its effects in humans are not yet fully understood.
Future Directions
The potential applications of 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione are vast and its effects in humans are still not fully understood. Future research should focus on the development of new drugs based on this compound, as well as on the elucidation of its mechanism of action and its effects in humans. Additionally, further research should be conducted to explore its potential applications in the fields of cancer therapy, neurodegenerative diseases, diabetes, and cardiovascular diseases. Finally, research should be conducted to further investigate its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties.
Synthesis Methods
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized from two different methods. The first method involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of an acid catalyst. This reaction produces a mixture of this compound and its isomer, 7-chloro-5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-CEPT). The second method involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of anhydrous sodium acetate. This reaction produces this compound in high yield.
properties
IUPAC Name |
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-8-5-13-10(14-6-8)17-4-3-12(7-17)9(18)15-11(19)16-12/h5-6H,2-4,7H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYEYJRYIJKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)